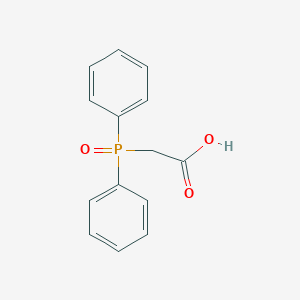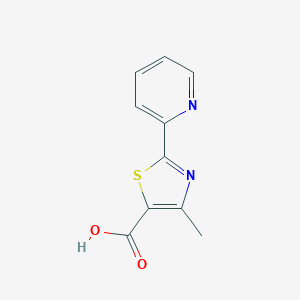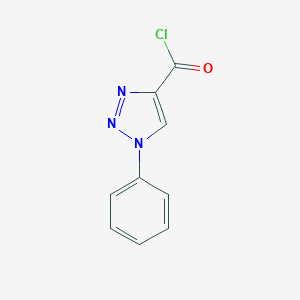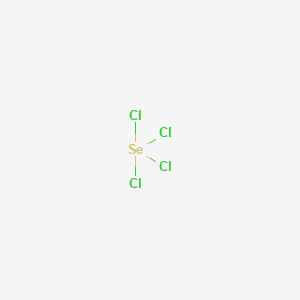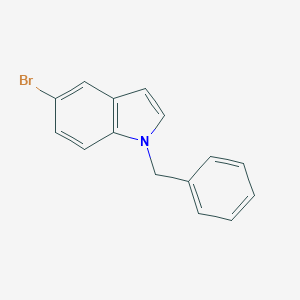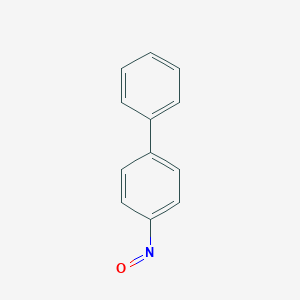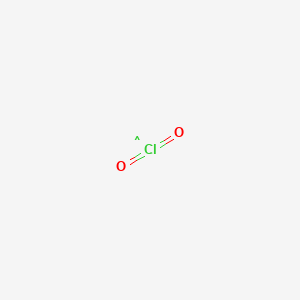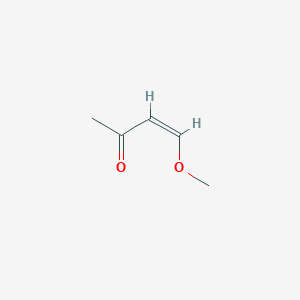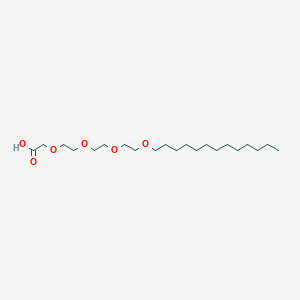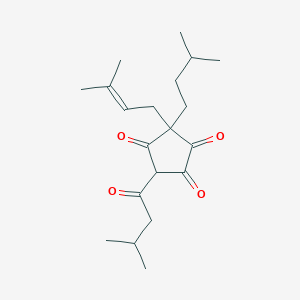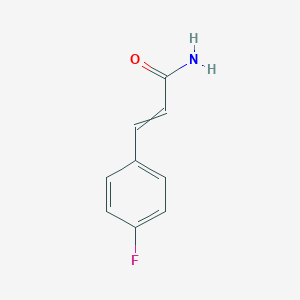
3-(4-Fluorophenyl)-2-propenamide
Descripción general
Descripción
“3-(4-Fluorophenyl)-2-propenamide” is a chemical compound that is part of the cinnamic acid family . It is also known as 4-Fluorocinnamic acid . The molecular formula of this compound is C9H7FO2 . It is also referred to as p-Fluorocinnamic acid, 2-Propenoic acid, 3-(4-fluorophenyl)-, and 3-(4-Fluorophenyl)-2-propenoic acid .
Molecular Structure Analysis
The molecular structure of “3-(4-Fluorophenyl)-2-propenamide” can be viewed using Java or Javascript . The structure is also available as a 2D Mol file or as a computed 3D SD file . More detailed structural analysis can be found in related papers .Aplicaciones Científicas De Investigación
Ratiometric Fluorescent pH Probing
3-[3-(4-Fluorophenyl)-1-(1-methylethyl)-1H-indol-2-yl]-(E)-2-propenal (FMIP), a derivative of 3-(4-Fluorophenyl)-2-propenamide, has been utilized as a ratiometric fluorescent pH probe. It shows favorable optical properties for detecting strong-acidity pH in living cells, with a linear response to a pH range of 3.3–4.5. This probe has been successfully applied to monitor pH changes in living cells due to its excellent cell membrane permeability and photostability (Nan et al., 2015).
Optical Property Modification in Derivatives
Different structural derivatives of 3-aryl-2-cyano acrylamide, closely related to 3-(4-Fluorophenyl)-2-propenamide, have been synthesized and studied for their distinct optical properties. These derivatives exhibit unique behaviors due to their face-to-face stacking modes, influencing their photophysical properties and potential applications in optical materials (Song et al., 2015).
Antitumor Activity
Research into 3-(2,4-dichloro-5-fluorophenyl)-6-(substituted phenyl)-1,2,4-triazolo[3,4-b]-1,3,4-thiadiazines, which are structurally similar to 3-(4-Fluorophenyl)-2-propenamide, has shown that some of these compounds display in vitro antitumor activity against various cancer cell lines, including leukemia, lung cancer, and breast cancer. This highlights the potential of these compounds in cancer therapy (Bhat et al., 2009).
Apoptosis Induction in Cell Lines
Compounds such as 1-(4-morpholinophenyl)-3-(4-fluorophenyl)-propenone have been investigated for their ability to induce apoptosis in cell lines like Spodoptera frugiperda (Sf9). These studies contribute to understanding the mechanisms of cell death and potential therapeutic applications in cancer treatment (Zhang et al., 2012).
Analgesic and Anti-inflammatory Activities
Fluorine-containing sydnones with a styryl ketone group, structurally related to 3-(4-Fluorophenyl)-2-propenamide, have been synthesized and evaluated for their analgesic and anti-inflammatory properties. These studies contribute to the development of new pharmaceuticals for pain and inflammation management (Deshpande & Pai, 2012).
Anticancer Agent Development
Research into 2-phenylquinolin-4-ones (2-PQs), which are structurally related to 3-(4-Fluorophenyl)-2-propenamide, has led to the discovery of potent anticancer drug candidates. These compounds have shown significant inhibitory activity against various tumor cell lines, contributing to the ongoing search for effective cancer treatments (Chou et al., 2010).
Propiedades
IUPAC Name |
(E)-3-(4-fluorophenyl)prop-2-enamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8FNO/c10-8-4-1-7(2-5-8)3-6-9(11)12/h1-6H,(H2,11,12)/b6-3+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNUAPSQYVPLFAN-ZZXKWVIFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=CC(=O)N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/C(=O)N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Fluorophenyl)-2-propenamide | |
CAS RN |
127406-78-4 | |
| Record name | 3-(4-Fluorophenyl)-2-propenamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Sodium 6-methyl-2'-[4-[[2-oxo-1-[(phenylamino)carbonyl]propyl]azo]phenyl][2,6'-bibenzothiazole]-7-sulphonate](/img/structure/B155233.png)

